molecular formula C12H10O4S2 B428786 Dimethyl 5,5'-bis[2-thiophenecarboxylate]

Dimethyl 5,5'-bis[2-thiophenecarboxylate]

Cat. No. B428786
M. Wt: 282.3g/mol
InChI Key: GRBADUWTVCBNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5,5'-bis[2-thiophenecarboxylate] is a useful research compound. Its molecular formula is C12H10O4S2 and its molecular weight is 282.3g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5,5'-bis[2-thiophenecarboxylate] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5,5'-bis[2-thiophenecarboxylate] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dimethyl 5,5'-bis[2-thiophenecarboxylate]

Molecular Formula

C12H10O4S2

Molecular Weight

282.3g/mol

IUPAC Name

methyl 5-(5-methoxycarbonylthiophen-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C12H10O4S2/c1-15-11(13)9-5-3-7(17-9)8-4-6-10(18-8)12(14)16-2/h3-6H,1-2H3

InChI Key

GRBADUWTVCBNQA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave tube, N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide, Intermediate 1 (150 mg; 0.53 mmol; 1 eq) and Pd(dppf)Cl2 (19.5 mg; 0.03 mmol; 0.05 eq.) are suspended in Toluene (3 ml). Potassium fluoride (123.6 mg; 2.13 mmol; 4 eq.) is dissolved in MeOH (3 ml) and is added to the first solution. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, Intermediate 2 (213.8 mg; 0.80 mmol; 1.50 eq.) is finally added. The resulting solution is flushed with argon, the tube is closed and heated under microwave action at 120° C. for 10 minutes. The desired product is formed together with [2,2′]-bithiophenyl-5,5′-dicarboxylic acid dimethyl ester, the homocoupling product of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate. Solvents are evaporated and the crude product is purified by preparative HPLC, affording Compound (16) as white-off solid (180 mg; 57%). 1H NMR (DMSO-d6) δ 2.15 (s, 3H), 2.45 (s, 3H), 3.82 (s, 3H, OCH3), 7.24 (d, J=4.5 Hz, 1H), 7.76 (d, J=4.5 Hz, 1H), 12.31 (s, 1H). M−(ESI): 295.10; M+(ESI): 297.12. HPLC, Rt: 3.21 min (purity: 99.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
19.5 mg
Type
catalyst
Reaction Step One
Quantity
123.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 2
Quantity
213.8 mg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.